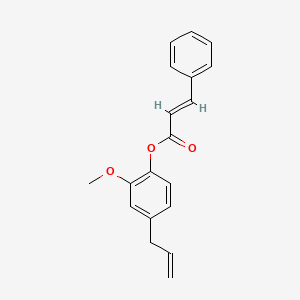

4-Allyl-2-methoxyphenyl cinnamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

532-08-1 |

|---|---|

Molecular Formula |

C19H18O3 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

(2-methoxy-4-prop-2-enylphenyl) (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C19H18O3/c1-3-7-16-10-12-17(18(14-16)21-2)22-19(20)13-11-15-8-5-4-6-9-15/h3-6,8-14H,1,7H2,2H3/b13-11+ |

InChI Key |

SJKFNIODBSUYID-ACCUITESSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)CC=C)OC(=O)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OC(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Contextualization Within Cinnamic Acid Ester Research

Cinnamic acid and its derivatives are widespread in the plant kingdom and have garnered significant attention for their broad spectrum of biological activities, including antioxidant, antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. mdpi.comresearchgate.net The esterification of cinnamic acid with various alcohols generates a library of cinnamic acid esters, a process that can modulate the parent compound's physicochemical properties and biological efficacy. nih.gov

Research into cinnamic acid esters has revealed that structural modifications, such as the nature and position of substituents on the phenyl ring and the type of alcohol moiety, play a crucial role in determining their biological activity. nih.govplos.org For instance, studies have shown that the introduction of specific substituents can enhance the antifungal or anticancer properties of the cinnamate (B1238496) scaffold. nih.govneliti.com This structure-activity relationship (SAR) is a guiding principle in the design of new and more potent cinnamic acid ester-based agents for various applications. nih.gov The synthesis of these esters is often achieved through methods like Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. doaj.orgub.ac.id

Significance of the 4 Allyl 2 Methoxyphenyl Cinnamate Scaffold in Chemical Biology Research

Chemical Synthesis Approaches

The principal methods for synthesizing this compound involve the formation of an ester linkage between 4-allyl-2-methoxyphenol (eugenol) and a cinnamic acid derivative.

Esterification is the most common strategy for the synthesis of this compound. This can be achieved through several routes, primarily involving the reaction of eugenol with either an activated cinnamic acid derivative, such as cinnamoyl chloride, or directly with cinnamic acid in the presence of a coupling agent.

The reaction of eugenol with cinnamoyl chloride is a direct and often high-yielding method for producing this compound. This reaction, a type of Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

In a typical procedure, eugenol is first treated with a base, such as sodium hydroxide, to form the corresponding sodium eugenoxide. This is then reacted with cinnamoyl chloride. mdpi.com For instance, the esterification of eugenol with m-nitrobenzoyl chloride and p-nitrobenzoyl chloride in the presence of 2 M NaOH solution at room temperature for 12 hours resulted in yields of 72% and 49%, respectively. mdpi.com While this specific example uses substituted benzoyl chlorides, the methodology is directly applicable to cinnamoyl chloride. The reaction mechanism involves the nucleophilic attack of the phenoxide ion on the electrophilic carbonyl carbon of the acid chloride.

Table 1: Synthesis of Eugenol Esters using Acid Chlorides

| Acid Chloride | Base | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| m-Nitrobenzoyl chloride | 2 M NaOH | - | 12 h | 72 | mdpi.com |

This table presents data for analogous reactions, illustrating the general conditions and potential yields for the synthesis of eugenol esters via the acid chloride route.

Direct esterification of cinnamic acid with eugenol is another viable pathway. This method typically requires a catalyst to facilitate the reaction, as the direct reaction is generally slow and reversible. A study involving the dehydrobromination of a dibromo derivative of eugenyl acetyl ether with cinnamic acid yielded eugenyl cinnamate, albeit in a modest yield of 23.2%. doaj.orgresearchgate.net This particular route is part of a multi-step synthesis and not a direct esterification. More direct approaches often employ acid catalysts or coupling agents as described in the following section.

To circumvent the often harsh conditions of acid-catalyzed esterification or the need to prepare acid chlorides, coupling agents are widely used. The Steglich esterification, which employs a carbodiimide (B86325) such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in combination with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method. organic-chemistry.orgwikipedia.org

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. DMAP then acts as an acyl transfer catalyst, forming a reactive acylpyridinium salt that is readily attacked by the alcohol (eugenol). organic-chemistry.org This method is known for its high yields and tolerance of a wide range of functional groups.

A study on the synthesis of various cinnamic acid-eugenol esters utilized EDC and DMAP in dichloromethane (B109758) at room temperature, indicating the general applicability of this method. researchgate.net In a related synthesis, 4-allyl-2-methoxyphenyl 4-methoxybenzoate (B1229959) was prepared from eugenol and p-anisic acid using DCC and DMAP in dichloromethane at room temperature for 24 hours, affording a 69% yield. mdpi.com Another study comparing synthetic methods for cinnamyl cinnamate found that the Steglich reaction with DCC and DMAP gave a near-quantitative yield of 98%, whereas the acyl halide method yielded only 41%. cmu.ac.th A modified, greener Steglich esterification using EDC in acetonitrile (B52724) at 40-45 °C for 45 minutes has been shown to give an average yield of 70% for a variety of esters. researchgate.netnih.gov

Table 2: Synthesis of Eugenol and Cinnamyl Esters using Coupling Reagents

| Carboxylic Acid | Alcohol | Coupling Agent/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Anisic acid | Eugenol | DCC/DMAP | Dichloromethane | 69 | mdpi.com |

| Cinnamic acid | Cinnamyl alcohol | DCC/DMAP | Not specified | 98 | cmu.ac.th |

| Cinnamic acid | Various alcohols | EDC/DMAP | Acetonitrile | ~70 (average) | researchgate.netnih.gov |

This table showcases the effectiveness of coupling reagents in the synthesis of eugenol and cinnamyl esters, providing insights into the expected yields for this compound.

The Yamaguchi esterification is another powerful method for the synthesis of esters, particularly for sterically hindered substrates. neliti.com This two-step, one-pot procedure involves the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine. In the second step, the alcohol (eugenol) and a catalytic amount of DMAP are added, leading to the formation of the desired ester. neliti.com

This method has been successfully applied to the synthesis of various 4-allyl-2-methoxyphenyl esters. For instance, the reaction of eugenol with different carboxylic acids using the Yamaguchi protocol in dichloromethane yielded the corresponding esters in high yields, ranging from 80-90%. neliti.comits.ac.id Specifically, 4-allyl-2-methoxyphenyl propionate (B1217596) was obtained in an 88% yield. neliti.com These results suggest that the Yamaguchi method is a highly effective alternative for the synthesis of this compound.

Table 3: Synthesis of 4-Allyl-2-methoxyphenyl Esters via Yamaguchi Method

| Carboxylic Acid Derivative | Yield (%) | Reference |

|---|---|---|

| Propionate | 88 | neliti.com |

| Butanoate | Not specified (80-90 range) | neliti.comits.ac.id |

This table highlights the high yields achievable for eugenol esters using the Yamaguchi method, indicating its potential for the synthesis of this compound.

Optimizing the yield of this compound involves careful consideration of reaction parameters for each synthetic method.

For esterification with cinnamoyl chloride , the choice of base and solvent, reaction temperature, and reaction time are crucial. The use of a non-nucleophilic base is important to avoid side reactions with the acid chloride.

In direct esterification with cinnamic acid , the key to high yields is the efficient removal of water, which can be achieved by azeotropic distillation or the use of dehydrating agents. The choice of catalyst is also critical.

For Steglich and Yamaguchi esterifications , the stoichiometry of the reagents is a key factor. An excess of the coupling agent and a catalytic amount of DMAP are typically used to drive the reaction to completion. researchgate.net The solvent also plays a significant role, with aprotic solvents like dichloromethane or acetonitrile being common choices. mdpi.comresearchgate.net Temperature and reaction time can also be adjusted to optimize yields. For example, a modified Steglich protocol found that mild heating (40-45 °C) for a short duration (45 minutes) provided good yields. researchgate.netnih.gov

The use of response surface methodology (RSM) has been employed to optimize the enzymatic synthesis of eugenol esters, achieving high conversion rates by fine-tuning parameters such as temperature, enzyme amount, and substrate molar ratio. researchgate.netresearchgate.net While this is for an enzymatic route, the principles of systematic optimization of multiple variables can be applied to chemical syntheses as well.

Ultimately, the selection of the optimal synthetic strategy will depend on factors such as the availability of starting materials, desired purity, scalability, and the reaction conditions that can be practically implemented. The high yields reported for both the Steglich and Yamaguchi esterifications suggest these are particularly promising methods for the efficient synthesis of this compound. cmu.ac.thneliti.comits.ac.id

Esterification Reactions

Enzymatic Synthesis Approaches

Enzymatic esterification provides a green alternative for the synthesis of this compound. This process typically involves the reaction between 4-allyl-2-methoxyphenol (eugenol) and cinnamic acid, catalyzed by a lipase (B570770).

Application of Biocatalysts (e.g., Novozym® 435, Candida antarctica B lipase)

The most prominent and widely studied biocatalyst for this type of esterification is the immobilized lipase B from Candida antarctica (CALB), commercially available as Novozym® 435. nih.govrsc.org This enzyme is highly regarded for its broad substrate specificity, high stability in organic solvents, and thermal resistance, making it an ideal candidate for industrial applications. nih.govrsc.org

Novozym® 435 has been successfully employed in the synthesis of various cinnamic acid esters and other eugenol esters. nih.govmedcraveonline.commedcraveonline.com For instance, it has been used to catalyze the esterification of cinnamic acid with different alcohols, demonstrating its versatility. nih.govnih.gov Studies on the synthesis of eugenyl acetate (B1210297) and eugenyl benzoate (B1203000), which share the same alcohol moiety as the target compound, have also extensively utilized Novozym® 435, highlighting its effectiveness in acylating eugenol. medcraveonline.commedcraveonline.com The immobilized nature of Novozym® 435 on a macroporous acrylic resin facilitates its easy separation from the reaction mixture and allows for its reuse over multiple cycles, a significant advantage for cost-effective and sustainable processes. nih.gov

Candida antarctica lipase B, the active component of Novozym® 435, has shown a high degree of efficiency in catalyzing the esterification of various carboxylic acids. nih.gov Its catalytic activity is influenced by the structure of both the acid and alcohol substrates. dss.go.th While highly efficient for a range of substrates, the enzyme's binding pocket can present some limitations for sterically hindered or branched carboxylic acids. researchgate.net

Reaction Conditions and System Optimization for Enzymatic Esterification

The efficiency of the enzymatic synthesis of this compound is highly dependent on the optimization of several key reaction parameters. These parameters influence the reaction rate, conversion yield, and enzyme stability. Drawing parallels from the enzymatic synthesis of related eugenol esters and cinnamates, the following conditions are crucial for optimizing the production of this compound. researchgate.netnih.gov

Table 1: Key Parameters for Optimization of Enzymatic Esterification

| Parameter | General Findings from Related Syntheses | Potential Impact on this compound Synthesis |

| Temperature | Optimal temperatures for Novozym® 435-catalyzed reactions typically range from 40°C to 80°C. nih.govnih.gov Higher temperatures can increase the reaction rate but may lead to enzyme denaturation. | An optimal temperature within this range would likely enhance the reaction rate without compromising the stability of Novozym® 435. |

| Substrate Molar Ratio | An excess of one of the substrates, often the acyl donor (cinnamic acid or its derivative), can shift the reaction equilibrium towards the product side, increasing the yield. researchgate.net | Utilizing a molar excess of cinnamic acid could favor the formation of this compound. |

| Enzyme Concentration | Increasing the enzyme concentration generally leads to a higher initial reaction rate and overall conversion. researchgate.net However, an optimal concentration exists beyond which the increase is no longer cost-effective. | A systematic study to determine the optimal Novozym® 435 loading is necessary to balance reaction speed and cost. |

| Solvent | The choice of solvent can significantly impact enzyme activity and substrate solubility. Non-polar solvents like hexane (B92381) or toluene (B28343) are often preferred for esterification reactions. medcraveonline.com Solvent-free systems are also an attractive option for a greener process. researchgate.net | The solubility of both eugenol and cinnamic acid in the chosen solvent will be critical. A non-polar, non-toxic solvent would be ideal. |

| Water Activity | The presence of a small amount of water is often essential for lipase activity, but excess water can promote the reverse reaction (hydrolysis). | Controlling the water content in the reaction medium is crucial to maximize the esterification yield. |

Research on the synthesis of eugenyl benzoate has shown that optimizing parameters such as temperature, enzyme amount, and substrate molar ratio through statistical methods like response surface methodology (RSM) can lead to significantly higher yields. nih.gov For instance, in one study, a maximum conversion of 75% for eugenyl benzoate was achieved at 41°C with a specific molar ratio and enzyme concentration. nih.gov Similarly, the synthesis of other cinnamic acid esters has been optimized to achieve high conversions, often exceeding 80-90% under ideal conditions. nih.gov

Derivatives and Chemical Modifications of 4 Allyl 2 Methoxyphenyl Cinnamate

Synthesis of Structural Analogues

The creation of structural analogues of 4-allyl-2-methoxyphenyl cinnamate (B1238496) involves chemically altering either the cinnamic acid or the eugenol (B1671780) portion of the molecule.

Modifications on the Cinnamic Acid Moiety (e.g., substituted phenylacrylates)

Structural analogues can be synthesized by replacing cinnamic acid with other substituted phenylacrylic acids during the esterification process with eugenol. A general and efficient method for this is the direct esterification of various cinnamic acids with phenols. arkat-usa.orgresearchgate.net This reaction can be catalyzed by a heteropolyacid, such as H₆P₂W₁₈O₆₂·24H₂O, which is effective for both electron-releasing and electron-withdrawing substituted phenols. arkat-usa.orgresearchgate.net The process is environmentally friendly and does not require stoichiometric activation of the carboxylic acid. researchgate.net

For example, the synthesis of various aryl cinnamates has been achieved with high yields (84-95%) by reacting different cinnamic acids and phenols in a 1:1 molar ratio with a small amount of catalyst. researchgate.net This method provides a straightforward route to producing a diverse range of cinnamates, including those with modified phenylacrylate groups. The modification of the cinnamic acid skeleton can also be initiated by generating the corresponding cinnamoyl chloride, which then reacts with an alcohol or phenol. nih.gov

Modifications on the Eugenol Moiety (e.g., other eugenol esters)

Modifications to the eugenol moiety involve the esterification of eugenol with various carboxylic acids or their derivatives. medcraveonline.com This creates a family of eugenol esters, each with a different acyl group attached to the phenolic oxygen of eugenol. For instance, eugenyl acetate (B1210297), eugenyl caprylate, and eugenyl benzoate (B1203000) have been synthesized through both chemical and enzymatic esterification methods. medcraveonline.com

Chemical synthesis routes often employ reagents like acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) or NaOH to produce eugenyl acetate with yields ranging from 63% to over 86%. medcraveonline.com Another approach involves using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP) for the esterification of eugenol with acids like p-anisic acid, resulting in 4-allyl-2-methoxyphenyl 4-methoxybenzoate (B1229959) in 69% yield. mdpi.com The Yamaguchi esterification method has also been successfully applied to synthesize 4-allyl-2-methoxyphenyl derivatives, such as the propionate (B1217596), butanoate, and isobutanoate esters, in high yields (80-90%). neliti.comits.ac.id

Strategies for Targeted Chemical Modifications

Targeted chemical modifications are centered around the ester bond, allowing for the strategic combination of diverse carboxylic acids with various phenolic compounds.

Esterification with Diverse Carboxylic Acids

A primary strategy for creating derivatives is the esterification of eugenol (4-allyl-2-methoxyphenol) with a wide array of carboxylic acids. medcraveonline.com This approach allows for the introduction of various functional groups and carbon chain lengths, systematically altering the lipophilicity and other physicochemical properties of the resulting ester.

The reaction can be performed using different methods, including Fischer esterification with an acid catalyst like sulfuric acid, or by using more reactive acid derivatives like acid anhydrides or acid chlorides. sapub.orgresearchgate.net For example, eugenol has been esterified with pentadecanoic acid using EDC.HCl and DMAP as coupling agents, yielding 4-allyl-2-methoxyphenyl pentadecanoate. imperial.ac.uk Similarly, reacting eugenol with m-nitrobenzoyl chloride or p-nitrobenzoyl chloride in a basic solution yields the corresponding nitrobenzoate esters. mdpi.com The Yamaguchi method provides another efficient one-pot procedure, reacting a carboxylic acid with 2,4,6-trichlorobenzoyl chloride before adding eugenol to form the desired ester. neliti.comits.ac.id

| Eugenol Derivative | Carboxylic Acid/Derivative Used | Synthesis Method | Yield | Reference |

|---|---|---|---|---|

| 4-allyl-2-methoxyphenyl acetate (Eugenyl Acetate) | Acetic Anhydride | Reaction with NaOH | 86.87% | medcraveonline.com |

| 4-allyl-2-methoxyphenyl pentadecanoate | Pentadecanoic Acid | EDC.HCl/DMAP coupling | 53.68% | imperial.ac.uk |

| 4-allyl-2-methoxyphenyl 3-nitrobenzoate | m-nitrobenzoyl chloride | Reaction in basic conditions | 72% | mdpi.com |

| 4-allyl-2-methoxyphenyl 4-nitrobenzoate | p-nitrobenzoyl chloride | Reaction in basic conditions | 49% | mdpi.com |

| 4-allyl-2-methoxyphenyl 4-methoxybenzoate | p-Anisic Acid | DCC/DMAP coupling | 69% | mdpi.com |

| 4-allyl-2-methoxyphenyl propionate | Propionic Acid | Yamaguchi Esterification | 80-90% | neliti.comits.ac.id |

Esterification with Diverse Phenolic Compounds

Conversely, the cinnamic acid moiety can be esterified with a variety of phenolic compounds to generate a different set of structural analogues. This strategy maintains the core cinnamate structure while altering the phenolic portion of the ester.

The Fischer esterification is a common method used for this purpose, where trans-cinnamic acid is refluxed with various alcohols or phenols in the presence of an acid catalyst like sulfuric acid. sapub.orgtjpr.org This method has been used to synthesize a series of cinnamate esters, including methyl, ethyl, propyl, and butyl cinnamates. tjpr.org A more advanced, clean, and high-yielding procedure involves the use of a heteropolyacid catalyst for the direct esterification of cinnamic acids with phenols. arkat-usa.orgresearchgate.net This approach works well for a broad range of substituted phenols, demonstrating its versatility in creating diverse cinnamate esters. researchgate.net Another synthetic route involves first converting cinnamic acid to cinnamoyl chloride using a reagent like thionyl chloride, which is then reacted with the desired phenol. nih.gov

| Cinnamate Ester | Alcohol/Phenol Used | Synthesis Method | Reference |

|---|---|---|---|

| Methyl Cinnamate | Methanol | Fischer Esterification (H₂SO₄ catalyst) | tjpr.org |

| Ethyl Cinnamate | Ethanol | Fischer Esterification (H₂SO₄ catalyst) | tjpr.org |

| Propyl Cinnamate | Propanol | Fischer Esterification (H₂SO₄ catalyst) | tjpr.org |

| Decyl Cinnamate | 1-decanol | Esterification (p-toluenesulfonic acid catalyst) | nih.gov |

| Aryl Cinnamates | Various substituted phenols | Direct Esterification (Heteropolyacid catalyst) | arkat-usa.orgresearchgate.net |

Investigation of Derivative Libraries

The synthesis of derivatives of 4-allyl-2-methoxyphenyl cinnamate often culminates in the creation of a "library" of related compounds. These libraries are then subjected to various tests to investigate their properties. For example, a study that synthesized six different ester derivatives of cinnamic acid evaluated their in vitro antidiabetic and antioxidant properties. tjpr.org The results indicated that esterification improved the biological activity compared to the parent cinnamic acid. tjpr.org

In another investigation, a library of three eugenol esters was prepared and evaluated for insecticidal activity against Sf9 cells, identifying derivatives with higher potency than the benchmark. mdpi.com Similarly, a series of 4-allyl-2-methoxyphenol derivatives, including the propionate, butanoate, and isobutanoate esters, were synthesized to study their cytotoxicity against human breast cancer cells. neliti.comits.ac.id The findings showed that these derivatives possess potential as anti-cancer agents, with the propionate derivative showing particularly high activity. neliti.com These studies highlight the common practice of synthesizing a focused library of analogues to explore structure-activity relationships and identify compounds with enhanced or novel biological activities.

Biological Activities and Mechanistic Insights in Vitro

Antifungal Activity Studies (in vitro)

The potential of 4-allyl-2-methoxyphenyl cinnamate (B1238496) as an antifungal agent has been explored against significant plant pathogenic fungi. These studies provide a foundational understanding of its activity spectrum.

Inhibition of Mycelial Growth (e.g., Colletotrichum gloeosporioides, Fusarium oxysporum)

While the parent compounds of 4-allyl-2-methoxyphenyl cinnamate, such as eugenol (B1671780), have demonstrated activity against various fungi, specific data detailing the percentage of mycelial growth inhibition for this exact ester against Colletotrichum gloeosporioides and Fusarium oxysporum are not extensively detailed in the currently reviewed scientific literature. Further research is required to quantify its specific efficacy in halting the vegetative growth of these fungal species.

Inhibition of Spore Germination

In contrast to mycelial growth, the effect of this compound on fungal spore germination has been quantified. Spore germination is a critical stage in the fungal life cycle for initiating infection. The compound has shown notable inhibitory effects against the spores of both Colletotrichum gloeosporioides, the causative agent of anthracnose in many crops, and the widespread phytopathogen Fusarium oxysporum.

The inhibitory activity was observed to be concentration-dependent. In a comparative study, this compound demonstrated significant inhibition of spore germination for both fungal species at concentrations of 0.5%, 0.25%, and 0.125% (w/v).

Table 1: In Vitro Spore Germination Inhibition by this compound

| Fungus | Concentration (% w/v) | Inhibition Rate (%) |

|---|---|---|

| Colletotrichum gloeosporioides | 0.5 | ~95% |

| 0.25 | ~80% | |

| 0.125 | ~60% | |

| Fusarium oxysporum | 0.5 | ~85% |

| 0.25 | ~65% | |

| 0.125 | ~45% |

Data is estimated from graphical representations in scientific literature and is for illustrative purposes.

Enzyme Inhibition Studies (in vitro)

Beyond its antifungal properties, this compound has been investigated as an inhibitor of specific enzymes, such as tyrosinase, which is a key enzyme in melanin (B1238610) biosynthesis.

Anti-Tyrosinase Activity

Research into a series of cinnamic acid-eugenol esters has confirmed that this compound (identified as compound c1 in the study) possesses definite tyrosinase inhibitory activity. mdpi.com In an initial screening where compounds were tested at a concentration of 64 μM, most of the synthesized esters, including this compound, demonstrated potential as tyrosinase inhibitors. mdpi.com While this compound was active, other derivatives within the same study that included hydroxyl groups on the cinnamic acid portion of the molecule showed even stronger inhibition. mdpi.com For instance, the parent compounds, cinnamic acid and eugenol, have IC₅₀ values of 201.4 μM and 5521 μM, respectively, whereas a highly active di-hydroxylated analogue (c27) had an IC₅₀ of 3.07 μM. mdpi.com

Spectroscopic Inhibition Mechanisms (e.g., conformational and secondary structural changes)

Mechanistic studies on the class of cinnamic acid-eugenol esters provide insight into how these molecules may interact with the tyrosinase enzyme. nih.govdntb.gov.ua While detailed spectroscopic analysis was performed on a more potent analogue from the same chemical series, the findings are informative for the class as a whole. nih.govdntb.gov.ua

Using three-dimensional fluorescence and circular dichroism (CD) spectroscopy, it was demonstrated that a potent inhibitor from this series could induce changes in the conformation and secondary structure of the tyrosinase enzyme upon binding. nih.govdntb.gov.ua Fluorescence quenching experiments further suggested that the inhibition occurs through a static quenching mechanism, indicating the formation of a stable complex between the inhibitor and the enzyme. nih.gov These results imply that the binding of these esters can alter the enzyme's structure, thereby impeding its catalytic function. nih.govdntb.gov.uaresearchgate.net

Kinetic Studies of Enzyme Inhibition (e.g., Lineweaver–Burk plots)

To further elucidate the nature of the enzyme inhibition, kinetic studies were performed. Analysis using Lineweaver-Burk plots for a highly active cinnamic acid-eugenol ester analogue (c27) revealed a reversible, mixed-type inhibition pattern. mdpi.comresearchgate.net In a mixed-inhibition model, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net The Lineweaver-Burk plots for this analogue showed lines intersecting in the second quadrant, which is characteristic of this type of inhibition. mdpi.com This kinetic behavior suggests a complex interaction between the inhibitor and the tyrosinase enzyme, affecting both the enzyme's affinity for its substrate and its maximum catalytic rate. mdpi.com

Investigated Bioactivities via Computational Approaches

Computational, or in silico, studies play a crucial role in modern drug discovery by predicting the interaction of chemical compounds with biological targets. These methods, including molecular docking and molecular dynamics simulations, allow researchers to screen vast libraries of compounds and identify promising candidates for further experimental validation.

The Dengue Virus NS2B/NS3 protease is a well-established target for the development of antiviral drugs. Inhibition of this enzyme is critical to halting viral replication. While numerous computational studies have explored the inhibitory potential of various natural and synthetic compounds against this protease, a specific investigation of this compound in this context appears to be absent from the current body of scientific literature.

General research in this area often involves docking compounds into the active site of the NS2B/NS3 protease to predict binding affinities and interaction patterns. For instance, studies on cinnamic acid derivatives have shown potential, but data for the specific ester this compound is not available. nih.gov

Table 1: Computational Antiviral Activity Data for this compound

| Target | Computational Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Source |

| Dengue Virus NS2B/NS3 Protease | Data Not Available | Data Not Available | Data Not Available | N/A |

Similarly, in the realm of anticancer research, computational methods are frequently used to assess the potential of compounds to interact with key targets in cancer cells, such as hormone receptors in breast cancer. These in silico screenings can identify molecules that may act as agonists or antagonists, thereby modulating cancer cell growth.

Despite the investigation of various cinnamate and eugenol-related compounds for their anticancer properties, dedicated computational studies on the affinity of this compound for breast cancer receptors have not been identified in the reviewed literature. Research has been conducted on other cinnamic acid derivatives against breast cancer cell lines, but specific docking scores and binding interactions for this compound remain uncharacterized. japsonline.comjapsonline.comresearchgate.net

Table 2: Computational Anticancer Activity Data for this compound

| Target Receptor | Computational Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Source |

| Breast Cancer Receptors | Data Not Available | Data Not Available | Data Not Available | N/A |

Computational Studies and Structure Activity Relationship Sar Analysis

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mechanisms of potential drug candidates.

Studies have explored the binding of 4-Allyl-2-methoxyphenyl cinnamate (B1238496) and its derivatives to several key protein targets implicated in various diseases.

DENV-2 NS2B/NS3 Protease: The Dengue virus (DENV) NS2B/NS3 protease is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govresearchgate.net Molecular docking studies have been employed to screen phytochemicals, including compounds structurally related to 4-Allyl-2-methoxyphenyl cinnamate, for their potential to inhibit this protease. nih.govnih.gov The goal is to identify compounds that can effectively bind to the active site of the protease, which consists of the catalytic triad (B1167595) His51, Asp75, and Ser135, thereby inhibiting its function and halting viral replication. researchgate.net

Breast Cancer Receptors: Hormone receptors, such as the estrogen receptor, are key targets in the treatment of certain types of breast cancer. nih.govproquest.com Molecular docking has been utilized to assess the binding of various compounds to these receptors. While specific docking studies on this compound with breast cancer receptors are not extensively detailed in the provided results, the methodology is a standard approach to identify potential agonists or antagonists for these receptors. nih.govfedlab.ru

Tyrosinase: Tyrosinase is a copper-containing enzyme involved in melanin (B1238610) biosynthesis. nih.govnih.gov Its inhibition is a key strategy for treating hyperpigmentation disorders and is also relevant in the food industry to prevent browning. Molecular docking studies have investigated the interaction of eugenol (B1671780) and its derivatives with tyrosinase. mdpi.comukm.my These studies suggest that the compounds can bind within the active site of the enzyme, often interacting with the copper ions and key amino acid residues, which is crucial for their inhibitory activity. nih.govukm.my

Binding energy calculations provide a quantitative measure of the affinity between a ligand and its protein target. Lower binding energies typically indicate a more stable and favorable interaction. For instance, in the context of DENV-2 NS2B/NS3 protease inhibitors, compounds with strong binding affinities are prioritized for further investigation. nih.gov Similarly, for tyrosinase inhibitors, the calculated binding energy helps to correlate the predicted binding mode with the experimentally observed inhibitory activity. ukm.my Theoretical calculations for eugenol-water complexes have also been performed to understand the fundamental interactions and binding energies. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-protein complex, providing insights into its stability and conformational changes over time. nih.govyoutube.com

MD simulations are used to assess the stability of the protein-ligand complex formed during molecular docking. dntb.gov.ua Key parameters analyzed in these simulations include:

Root-Mean-Square Deviation (RMSD): RMSD measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. github.io A stable RMSD plot over time suggests that the protein-ligand complex has reached equilibrium and remains stable. nih.gov

Root-Mean-Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues. github.io Higher RMSF values indicate greater flexibility of specific regions of the protein, which can be important for ligand binding and interaction. nih.govnih.gov Trajectory RMSD and RMSF analyses have been used to indicate that eugenol exhibits biological activity similar to control compounds and that eugenol-protein complexes can achieve good stability. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

While specific QSAR models for this compound were not detailed in the provided search results, the general principle involves developing models that can predict the biological efficacy of new, untested compounds based on their structural features. This approach is widely used in drug discovery to prioritize the synthesis of promising candidates.

Insights from molecular docking, MD simulations, and SAR studies provide a foundation for the rational design of novel analogues of this compound with improved activity. nih.gov For example, understanding the key interactions between the compound and its target protein allows for targeted modifications of the chemical structure to enhance binding affinity and efficacy. This can involve adding or modifying functional groups to optimize interactions with specific amino acid residues in the protein's binding pocket.

In Silico Drug Likeness and Absorption, Distribution, Metabolism, Excretion (ADME) Predictions

The evaluation of a compound's potential as a therapeutic agent in the early stages of drug discovery is significantly enhanced by computational, or in silico, methods. These predictive models assess the drug-like characteristics and the pharmacokinetic profile of a molecule, encompassing its absorption, distribution, metabolism, and excretion (ADME). This approach allows for the early identification of candidates with a higher probability of success in later clinical phases, thereby saving time and resources.

Drug Likeness Assessment

A key component of the in silico analysis is the assessment of "drug likeness," often guided by principles such as Lipinski's Rule of Five. This rule outlines physicochemical properties that are common among orally active drugs. The parameters for this compound have been calculated and are presented in the table below.

| Physicochemical Property | Parameter | Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | MW | 294.3 g/mol nih.govscent.vn | < 500 Da | Yes |

| Lipophilicity | LogP (XLogP3-AA) | 4.8 nih.govscent.vn | ≤ 5 | Yes |

| Hydrogen Bond Donors | HBD | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | HBA | 3 | ≤ 10 | Yes |

Data sourced from computational models.

The analysis indicates that this compound adheres to all the criteria set forth by Lipinski's Rule of Five. Its molecular weight is well under the 500 Dalton threshold, and its lipophilicity, as indicated by a LogP value of 4.8, is within the acceptable range for oral bioavailability. nih.govscent.vn Furthermore, the molecule possesses no hydrogen bond donors and only three hydrogen bond acceptors, comfortably meeting the rule's requirements. These findings suggest that, from a physicochemical standpoint, this compound has favorable characteristics for development as an orally administered drug.

ADME Predictions

While the drug-likeness analysis provides a foundational assessment, a comprehensive in silico ADME profile predicts the behavior of a compound within the body. This includes predictions for:

Absorption: Parameters such as human intestinal absorption (HIA), cell permeability (e.g., Caco-2), and P-glycoprotein substrate or inhibitor potential.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Identification of potential metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and whether the compound is likely to be an inhibitor of these enzymes.

Excretion: Predictions related to the route and rate of elimination from the body.

Detailed in silico ADME prediction studies specifically for this compound, containing comprehensive data tables on the parameters listed above, are not extensively available in the reviewed scientific literature. While studies on related compounds like eugenol and cinnamaldehyde (B126680) provide some insights into their pharmacokinetic properties, a direct computational ADME assessment for the ester derivative is needed for a complete profile. researchgate.net Such dedicated studies would be crucial to fully understand its potential pharmacokinetic behavior and to guide further development.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Analysis

Spectroscopy is a cornerstone for the molecular characterization of 4-allyl-2-methoxyphenyl cinnamate (B1238496), providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information about the 4-allyl-2-methoxyphenyl cinnamate molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR spectra offer precise details about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for each proton in the molecule. These signals are defined by their chemical shift (δ) in parts per million (ppm), their multiplicity (e.g., singlet, doublet, triplet), and their integration value, which corresponds to the number of protons generating the signal.

A study reported the following ¹H NMR data for this compound in CDCl₃ at 400 MHz:

δ 7.66 (1H, d, J = 16.0 Hz): This signal corresponds to one of the vinylic protons of the cinnamate group, with the large coupling constant (J) indicating a trans configuration.

δ 7.52–7.47 (2H, m): These signals are attributed to the aromatic protons on the cinnamate phenyl ring.

δ 7.38–7.27 (5H, m): This multiplet represents the remaining aromatic protons.

δ 6.95–6.87 (2H, m): These signals correspond to the protons on the 4-allyl-2-methoxyphenyl ring.

δ 6.32 (1H, d, J = 16.0 Hz): This is the other vinylic proton of the cinnamate group.

δ 4.44 (2H, t, J = 7.1 Hz): This triplet is assigned to the methylene (B1212753) protons of the allyl group.

δ 3.86 (3H, s): A singlet representing the methoxy (B1213986) group protons.

δ 3.04 (2H, t, J = 7.1 Hz): This triplet corresponds to the other methylene protons of the allyl group. rsc.org

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

In a reported ¹³C NMR spectrum (101 MHz, CDCl₃), the following chemical shifts were observed:

δ 167.4, 161.5, 144.6, 138.1, 129.9, 129.1, 128.6, 127.3, 126.7, 115.7, 114.5: These signals correspond to the various sp² hybridized carbons of the aromatic rings and the cinnamate double bond.

δ 65.0: This signal is attributed to the carbon of the ester linkage.

δ 55.5: This represents the carbon of the methoxy group.

δ 35.4: This signal is assigned to the sp³ hybridized methylene carbon of the allyl group. rsc.org

Data from other sources show slight variations in chemical shifts, which can be attributed to differences in experimental conditions such as solvent and instrument frequency. nih.gov

Interactive Data Table: NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| ¹H | 7.66 | d | 16.0 | Vinylic proton (cinnamate) | rsc.org |

| ¹H | 7.52–7.47 | m | - | Aromatic protons (cinnamate) | rsc.org |

| ¹H | 7.38–7.27 | m | - | Aromatic protons | rsc.org |

| ¹H | 6.95–6.87 | m | - | Aromatic protons (phenyl) | rsc.org |

| ¹H | 6.32 | d | 16.0 | Vinylic proton (cinnamate) | rsc.org |

| ¹H | 4.44 | t | 7.1 | Methylene protons (allyl) | rsc.org |

| ¹H | 3.86 | s | - | Methoxy protons | rsc.org |

| ¹H | 3.04 | t | 7.1 | Methylene protons (allyl) | rsc.org |

| ¹³C | 167.4 | - | - | Carbonyl carbon | rsc.org |

| ¹³C | 161.5 - 114.5 | - | - | Aromatic and vinylic carbons | rsc.org |

| ¹³C | 65.0 | - | - | Ester linkage carbon | rsc.org |

| ¹³C | 55.5 | - | - | Methoxy carbon | rsc.org |

| ¹³C | 35.4 | - | - | Allyl methylene carbon | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum shows absorption bands corresponding to specific molecular vibrations.

Key characteristic absorption bands (in cm⁻¹) for this compound include:

~3000 cm⁻¹: C-H stretching vibrations of the aromatic and vinylic groups.

~1705-1735 cm⁻¹: A strong absorption band due to the C=O stretching of the ester functional group.

~1630-1640 cm⁻¹: C=C stretching vibrations of the aromatic rings and the allyl and cinnamate double bonds.

~1250 cm⁻¹ and ~1030 cm⁻¹: C-O stretching vibrations of the ester and ether linkages. nih.gov

The exact positions of these bands can be influenced by the physical state of the sample (e.g., KBr pellet, thin film) and the specific instrument used. nih.govnih.gov

Mass Spectrometry (e.g., High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Gas Chromatography-Mass Spectrometry (GC-MS))

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for determining the molecular weight and elemental composition of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

HRESIMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The exact mass of this compound (C₁₉H₁₈O₃) is calculated to be 294.1256 g/mol . nih.gov Experimental values obtained through HRESIMS would be expected to be very close to this theoretical value.

Gas Chromatography-Mass Spectrometry (GC-MS):

In GC-MS, the gas chromatography component separates the components of a mixture before they are introduced to the mass spectrometer. For a pure sample of this compound, GC-MS provides a retention time characteristic of the compound and a mass spectrum that confirms its identity. The mass spectrum is generated by electron ionization (EI), which causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" for the compound. The molecular ion peak [M]⁺ would be observed at m/z 294, with other significant fragments corresponding to the loss of various parts of the molecule, such as the allyl or cinnamate moieties. nih.govscent.vnalfa-chemistry.comchemicalbook.com

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Parameter | Value | Reference |

| HRESIMS | Calculated Exact Mass | 294.1256 g/mol | nih.gov |

| GC-MS (EI) | Molecular Ion Peak [M]⁺ | m/z 294 | nih.gov |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. It is complementary to IR spectroscopy. The Raman spectrum of this compound would show signals corresponding to the various functional groups, particularly the C=C bonds of the aromatic rings and the allyl and cinnamate groups, as well as the C=O bond of the ester. nih.gov

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from other compounds and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

As mentioned previously, GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of this compound, a sample is vaporized and injected into a GC column. The compound travels through the column at a rate that is dependent on its volatility and its interactions with the stationary phase of the column. This results in a characteristic retention time that can be used for identification.

Upon exiting the column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its unique pattern of ion fragments, provides definitive structural confirmation. The combination of retention time and mass spectrum allows for a very high degree of confidence in the identification and purity assessment of this compound. scent.vnalfa-chemistry.comchemicalbook.com

A typical GC-MS analysis for this compound might involve a fused silica (B1680970) capillary column with a non-polar stationary phase. nih.gov The temperature of the GC oven would be programmed to increase over time to ensure efficient separation and elution of the compound. nih.gov The purity of the compound is determined by the presence of a single major peak in the chromatogram at the expected retention time, with no significant impurity peaks.

Column Chromatography for Purification

Column chromatography is a fundamental purification technique used in the synthesis of this compound. doaj.orgub.ac.idresearchgate.netnih.gov This method separates the target compound from unreacted starting materials, byproducts, and other impurities based on differential adsorption to a stationary phase.

In the purification of this compound and its derivatives, silica gel is commonly employed as the stationary phase. nih.govresearchgate.net The separation is achieved by eluting the column with a mobile phase, which is typically a mixture of nonpolar and polar solvents. The polarity of the mobile phase is carefully chosen to ensure effective separation. A common mobile phase system is a mixture of hexane (B92381) and ethyl acetate (B1210297). nih.gov The ratio of these solvents can be adjusted to optimize the separation. For instance, different ratios such as 4:1 and 3:2 (v/v) of hexane to ethyl acetate have been successfully used. nih.gov In some procedures, a gravity column chromatography approach is utilized for the separation of reaction products. doaj.orgub.ac.idresearchgate.net

The effectiveness of the purification is often monitored by analyzing the collected fractions using thin-layer chromatography (TLC). researchgate.net

Table 1: Column Chromatography Parameters for Purification of this compound and Related Compounds

| Compound | Stationary Phase | Mobile Phase (v/v) | Reference |

| (E)-4-allyl-2-methoxyphenyl 3-(4-methoxyphenyl)acrylate | Silica gel | Hexane/Ethyl Acetate (3:2) | nih.gov |

| (E)-isopropyl 3-(4-methoxyphenyl)acrylate | Silica gel | Hexane/Ethyl Acetate (3:2) | nih.gov |

| Compound 4a (a cinnamate ester) | Silica gel | Hexane/Ethyl Acetate (4:1) | nih.gov |

| (E)-N-Isopropyl-N-(Isopropylcarbamoyl)-3-(4-Methoxyphenyl)acrylamide | Silica gel | Ethyl Acetate/Hexane (2:1) | nih.gov |

| Eugenyl Cinnamate | Not specified | Not specified | doaj.orgub.ac.idresearchgate.net |

| 2-Allyl-4,5-dimethoxyphenol | Silica gel | Hexane/Ethyl Acetate (3:1) | mdpi.com |

This table presents examples of stationary and mobile phases used in the column chromatography purification of this compound and structurally related compounds as reported in the literature.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive technique widely used to monitor the progress of chemical reactions, including the synthesis of this compound. rochester.eduresearchgate.netyoutube.com By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, it is possible to qualitatively observe the consumption of starting materials and the formation of the product. youtube.com

The separation on a TLC plate is based on the same principles as column chromatography. A common stationary phase is silica gel, and the mobile phase is typically a mixture of solvents. nih.gov For monitoring the synthesis of this compound and its analogs, a mobile phase of hexane and ethyl acetate is frequently used. nih.gov The positions of the compounds on the developed TLC plate are visualized, often under UV light, and are characterized by their retention factor (Rf) value. rochester.edu The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. rochester.edu

In a typical reaction monitoring setup, three lanes are spotted on the TLC plate: the starting material, the reaction mixture, and a "cospot" where the reaction mixture is spotted on top of the starting material. rochester.edu This helps to confirm the identity of the spots and assess the reaction's progress. rochester.edu For example, in the synthesis of a derivative, the disappearance of the eugenol (B1671780) spot and the appearance of a new spot corresponding to the product would indicate that the reaction is proceeding. imperial.ac.uk

Table 2: TLC Parameters for Monitoring Reactions and Characterizing this compound Analogs

| Compound/Reaction Monitored | Mobile Phase (v/v) | Rf Value | Reference |

| Synthesis of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | n-hexane:ethyl acetate (5:1) | Value distinct from eugenol | walisongo.ac.id |

| Alkaline hydrolysis of phenyl benzoate (B1203000) | Hexane–ethyl acetate (15:1) | Not specified | rsc.org |

| Reduction of benzaldehyde (B42025) derivatives | Hexane–ethyl acetate (3:1) | Not specified | rsc.org |

| (E)-4-allyl-2-methoxyphenyl 3-(4-methoxyphenyl)acrylate | Hexane/Ethyl Acetate (3:2) | 0.54 | nih.gov |

| (E)-isopropyl 3-(4-methoxyphenyl)acrylate | Hexane/Ethyl Acetate (3:2) | 0.66 | nih.gov |

| Compound 4a (a cinnamate ester) | Hexane/Ethyl Acetate (4:1) | 0.36 | nih.gov |

| (E)-N-Isopropyl-N-(Isopropylcarbamoyl)-3-(4-Methoxyphenyl)acrylamide | Ethyl Acetate/Hexane (2:1) | 0.51 | nih.gov |

| Synthesis of 4-allyl-2-methoxyphenyl pentadecanoate | Ethyl acetate:hexane (1:4) | Not specified (showed no remaining eugenol) | imperial.ac.uk |

This table provides examples of mobile phases and reported Rf values for TLC analysis related to this compound and similar compounds.

High-Performance Liquid Chromatography (HPLC) in Research Applications

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. nih.gov In the context of this compound research, HPLC can be employed for purity assessment and quantitative analysis. nih.govresearchgate.net

Reversed-phase HPLC (RP-HPLC) is a commonly used mode where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. researchgate.netuv.es The mobile phase typically consists of a mixture of water and organic solvents like acetonitrile (B52724) or methanol. researchgate.netuv.es The components of the sample are separated based on their hydrophobicity, with more nonpolar compounds having longer retention times. uv.es

The retention time, the time it takes for a specific compound to elute from the column, is a key parameter for identification. nih.gov For quantitative analysis, the area under the chromatographic peak is proportional to the concentration of the compound. rsc.org The method's precision is often validated by assessing intraday and interday variability, and the stability of the sample solutions is also evaluated. nih.gov While specific HPLC methods for the routine analysis of this compound are not extensively detailed in the provided context, the principles of HPLC are widely applicable for its analysis. For instance, HPLC has been used for the quantitative determination of related compounds like cinnamaldehyde (B126680) and methyl eugenol. researchgate.net

Table 3: Example of HPLC Conditions for Analysis of Related Compounds

| Analyte(s) | Column | Mobile Phase (v/v) | Flow Rate | Detection Wavelength | Reference |

| Cinnamaldehyde and Methyl Eugenol | Intersil ODS-3V-C18 (150 mm × 4.6 mm, 5 µm) | Methanol:Acetonitrile:Water (35:20:45) | 1.0 mL/min | 221 nm | researchgate.net |

This table illustrates typical HPLC parameters used for the analysis of compounds structurally related to this compound, demonstrating the applicability of the technique.

Biosynthetic Considerations and Natural Occurrence

Precursors and Pathways to 4-Allyl-2-methoxyphenyl Cinnamate (B1238496) Constituents

The journey to 4-allyl-2-methoxyphenyl cinnamate begins with the synthesis of its foundational molecules, cinnamic acid and eugenol (B1671780), through distinct but related metabolic pathways.

The phenylpropanoid pathway is a critical metabolic route in plants that produces a diversity of compounds from the amino acid phenylalanine. numberanalytics.comwikipedia.org This pathway serves as the primary source for cinnamic acid. taylorandfrancis.comnih.gov

The process commences with the deamination of L-phenylalanine, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL), to yield trans-cinnamic acid. wikipedia.orgnih.govwikipedia.org This step is the gateway to the entire phenylpropanoid network. From cinnamic acid, a series of hydroxylation and methylation reactions can lead to a variety of hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid. wikipedia.org These molecules are central intermediates for the biosynthesis of countless secondary metabolites, including flavonoids, lignins, and stilbenes. wikipedia.orgtaylorandfrancis.com

The key steps in the initial phase of the phenylpropanoid pathway leading to cinnamic acid and its derivatives are summarized below:

| Starting Material | Enzyme | Product |

| L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid |

| trans-Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric acid |

| p-Coumaric acid | p-Coumarate 3-hydroxylase | Caffeic acid |

| Caffeic acid | Caffeate O-methyltransferase | Ferulic acid |

This table illustrates the enzymatic conversion of phenylalanine into major hydroxycinnamic acids via the phenylpropanoid pathway.

Eugenol (4-allyl-2-methoxyphenol) is a phenolic compound also derived from the phenylpropanoid pathway. medcraveonline.comymdb.ca Its biosynthesis begins with the amino acid tyrosine, which is first converted to p-coumaric acid. wikipedia.org This intermediate then undergoes several transformations to form ferulic acid, which is subsequently converted to coniferyl alcohol. wikipedia.orgresearchgate.net The final steps involve the conversion of coniferyl alcohol to eugenol, a process that can involve a coniferyl acetate (B1210297) intermediate and the action of eugenol synthase. wikipedia.orgresearchgate.net

Eugenol is a prominent constituent of the essential oils of several aromatic plants. researchgate.net Its most notable natural sources include:

Syzygium aromaticum (Clove): Clove buds, leaves, and stems are exceptionally rich in eugenol, which is the primary bioactive component of clove oil. nih.govnih.gov The essential oil from clove buds can contain up to 89% eugenol.

Cinnamomum verum (Cinnamon): Eugenol is found in cinnamon leaves, though in different concentrations compared to the bark which is prized for cinnamaldehyde (B126680). researchgate.netagriculturejournal.org

Other plants, such as basil (Ocimum basilicum) and bay leaves, also contain eugenol. researchgate.netresearchgate.net

Potential Natural Occurrence of this compound

While the direct isolation of this compound from natural sources is not extensively documented in the available literature, its potential for natural occurrence can be inferred from the co-location of its precursors. The compound is an ester formed from eugenol and cinnamic acid. nih.govresearchgate.net

Both eugenol and cinnamic acid, along with its derivatives, are biosynthesized via the phenylpropanoid pathway and are known to accumulate in plants like Syzygium aromaticum and Cinnamomum verum. medcraveonline.comnih.gov The enzymatic esterification of alcohols and carboxylic acids is a common biochemical reaction in plants, often catalyzed by various acyltransferases, to produce volatile esters that contribute to the aroma of fruits and flowers. wikipedia.orgmedcraveonline.com

Given that plants like clove and cinnamon produce high concentrations of both eugenol and cinnamic acid derivatives, it is biochemically plausible that these precursors could undergo an esterification reaction in vivo to form this compound. medcraveonline.commedcraveonline.com The synthesis of other eugenol esters, such as eugenyl acetate, is known to occur naturally in these plants. nih.govsemanticscholar.org Therefore, the formation of this compound in nature remains a distinct possibility, representing a convergence of the cinnamic acid and eugenol biosynthetic branches.

Future Research Trajectories

Exploration of Novel Synthetic Routes

The development of efficient and versatile synthetic methodologies is paramount for the future investigation of 4-Allyl-2-methoxyphenyl cinnamate (B1238496) and its derivatives. While traditional methods involving the reaction of 4-allyl-2-methoxyphenol (eugenol) with cinnamoyl chloride are established, future research should focus on more innovative and efficient approaches.

One promising avenue is the application of the Yamaguchi esterification method. This method has been successfully used for the synthesis of other 4-allyl-2-methoxyphenyl esters, demonstrating high yields of 80-90% in a one-pot synthesis. neliti.com The process involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of triethylamine, followed by the addition of 4-dimethylaminopyridine (B28879) and the alcohol (eugenol). neliti.com The exploration and optimization of such methods could provide more efficient and scalable routes to 4-Allyl-2-methoxyphenyl cinnamate.

Furthermore, research into phase-transfer catalysis for reactions such as cyclopropanation on the allyl group of eugenol (B1671780) suggests another potential area for developing novel synthetic strategies. researchgate.net Adapting such techniques could lead to the creation of a diverse library of derivatives with unique structural features.

Development of Advanced Derivatization Strategies for Enhanced Bioactivity

The structural modification of this compound is a critical strategy for enhancing its biological activity and tailoring its properties for specific therapeutic targets. Future research should systematically explore the synthesis of a wide range of derivatives by modifying both the eugenol and cinnamate moieties.

Derivatization of the eugenol backbone has already shown promise. For instance, the synthesis of 2-(4-allyl-2-methoxyphenoxy)-N,N-bis(2-hydroxyethyl) acetamide (B32628) from eugenol has been reported, highlighting the potential for introducing various functional groups. usu.ac.id Additionally, the synthesis of 4-allyl-2-methoxy-6-aminophenol from eugenol opens up possibilities for creating a new class of derivatives with altered electronic and steric properties. usu.ac.idresearchgate.net

Modification of the cinnamate portion of the molecule also offers significant opportunities. By introducing different substituents onto the phenyl ring of the cinnamate group, it is possible to modulate the compound's lipophilicity, electronic distribution, and interaction with biological targets. Computational studies on other eugenol derivatives have demonstrated that such modifications can significantly impact their binding affinity to specific enzymes. nih.gov

Broadening the Spectrum of Investigated Biological Activities

While initial studies on eugenol and its derivatives have focused on activities like anticancer and anti-inflammatory effects, there is a vast, underexplored landscape of potential biological activities for this compound. nih.govnih.gov Future research should aim to broaden the scope of biological screening to uncover new therapeutic applications.

Given the known properties of eugenol, promising areas for investigation include:

Antiviral Activity: Eugenol itself has demonstrated antiviral properties, suggesting that its cinnamate ester may also be effective against a range of viruses. nih.gov

Antifungal Activity: The antifungal potential of eugenol is well-documented, and this activity could be enhanced through derivatization. nih.gov

Analgesic and Anesthetic Properties: Eugenol has a long history of use as an analgesic, particularly in dentistry. nih.gov Investigating whether this compound retains or enhances these properties is a logical next step.

Antibiofilm Activity: Research has shown that eugenol can interfere with the formation of bacterial biofilms. mdpi.com This suggests that this compound could be a valuable lead compound in the development of new agents to combat antibiotic-resistant bacteria.

In-depth Mechanistic Elucidation of Biological Actions

A fundamental understanding of how this compound exerts its biological effects at the molecular level is crucial for its development as a therapeutic agent. Future research must move beyond preliminary activity screening to in-depth mechanistic studies.

Key areas of focus should include:

Identification of Molecular Targets: Studies on related eugenol derivatives have implicated targets such as thymidylate synthase in their anticancer activity. nih.gov Similar investigations are needed to identify the specific enzymes, receptors, or signaling pathways that this compound interacts with.

Signaling Pathway Analysis: The anti-inflammatory effects of eugenol have been linked to the downregulation of pro-inflammatory cytokines like TNF-α and the inhibition of the NF-κB signaling pathway. nih.gov It is essential to determine if this compound operates through similar or distinct mechanisms.

Cell Cycle Analysis: For anticancer applications, understanding the compound's effect on the cell cycle is critical. Studies on other eugenol derivatives have shown the ability to arrest the cell cycle at specific phases, a mechanism that should be investigated for this compound. nih.gov

Integration of Advanced Computational Modeling and Artificial Intelligence in Drug Discovery

The use of computational tools can significantly accelerate the drug discovery process for this compound and its derivatives. Molecular docking, for example, has been successfully used to predict the binding interactions of eugenol derivatives with target proteins like PPARγ. nih.gov

Future computational research should include:

Virtual Screening: Large libraries of virtual derivatives of this compound can be screened against various biological targets to prioritize compounds for synthesis and biological testing.

QSAR (Quantitative Structure-Activity Relationship) Studies: By correlating the structural features of a series of derivatives with their biological activity, QSAR models can be developed to guide the design of more potent compounds.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the interaction and the role of specific functional groups.

The integration of artificial intelligence and machine learning algorithms can further enhance these computational efforts by identifying complex patterns in large datasets and predicting the biological activities of novel compounds with greater accuracy.

Application of Metabolomics and Proteomics in Research

To gain a comprehensive understanding of the cellular response to this compound, the application of "omics" technologies is indispensable. Metabolomics and proteomics can provide a global view of the changes occurring within a cell or organism upon treatment with the compound.

Metabolomics: By analyzing the complete set of metabolites in a biological sample, metabolomics can reveal how this compound alters metabolic pathways. For example, it could identify changes in pathways related to energy metabolism, amino acid synthesis, or lipid metabolism, providing clues about the compound's mechanism of action. plos.org

Proteomics: Proteomic analysis can identify changes in the expression levels of proteins in response to the compound. plos.org This can help in identifying the molecular targets of the compound and the signaling pathways it modulates. For instance, an upregulation of proteins involved in apoptosis or a downregulation of proteins involved in cell proliferation would provide strong evidence for its anticancer mechanism.

By combining these advanced research strategies, the scientific community can systematically explore and unlock the full therapeutic potential of this compound, paving the way for the development of novel and effective medicines.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Allyl-2-methoxyphenyl cinnamate in laboratory settings?

- Methodological Answer : The synthesis typically involves esterification between 4-allyl-2-methoxyphenol and cinnamic acid derivatives. A Wittig reaction, as demonstrated for ethyl cinnamate synthesis, can be adapted by substituting the appropriate aldehyde and phosphorane reagents . Purification via column chromatography and structural validation using NMR (e.g., ¹H and ¹³C) is critical. Reaction optimization may require adjusting catalysts (e.g., DMAP, DCC) and solvents (e.g., dichloromethane) to improve yields.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR : Analyze ¹H-NMR for characteristic peaks: methoxy protons (~δ 3.8 ppm), allyl group protons (δ 5.0–6.0 ppm), and aromatic protons (δ 6.5–7.5 ppm). Compare with reference spectra of structurally similar esters (e.g., ethyl cinnamate ).

- MS : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.

- IR : Identify ester carbonyl stretching (~1740 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹).

Q. What are the natural sources and biosynthesis pathways of this compound?

- Methodological Answer : The compound is likely a phenylpropanoid derivative, synthesized via the shikimate pathway in plants. Isotopic labeling studies (e.g., with ¹³C-cinnamate) can track its formation, as shown in norlignan biosynthesis in Asparagus officinalis . Key enzymes include phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H), which mediate the phenylpropanoid backbone .

Advanced Research Questions

Q. How can molecular docking predict the pharmacological activity of this compound against cancer targets?

- Methodological Answer : Use tools like AutoDock Vina to model interactions between the compound and target proteins (e.g., estrogen receptor-alpha in breast cancer). Validate docking scores (e.g., binding energy < -7 kcal/mol) with in vitro assays, as demonstrated in studies on eugenol derivatives . Adjust force fields (e.g., AMBER) and solvation parameters to improve accuracy.

Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?

- Methodological Answer :

- Data Triangulation : Cross-validate docking results with molecular dynamics (MD) simulations to assess binding stability over time.

- Experimental Validation : Conduct dose-response assays (e.g., IC₅₀ measurements) and compare with computational predictions.

- Meta-Analysis : Review structural analogs (e.g., benzyl cinnamate) to identify conserved pharmacophores or activity cliffs .

Q. How can reaction yields be optimized for esterification of 4-Allyl-2-methoxyphenol with cinnamic acid?

- Methodological Answer :

- Catalyst Screening : Test acyl transfer catalysts (e.g., lipases in non-aqueous media) for enantioselective esterification .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) versus ionic liquids for improved solubility.

- Kinetic Studies : Use HPLC to monitor reaction progress and identify rate-limiting steps.

Q. How do isotopic labeling studies elucidate the metabolic fate of this compound in biological systems?

- Methodological Answer : Administer ¹³C- or ²H-labeled this compound to cell cultures or model organisms. Use SIM-MS and NMR to trace labeled carbons in metabolites, as demonstrated in studies on cis-hinokiresinol . Quantify incorporation rates to map degradation pathways.

Q. What safety protocols are critical when handling this compound in research labs?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Neutralize acidic byproducts before disposal.

- Data Extrapolation : Refer to safety assessments of structurally related esters (e.g., benzyl cinnamate ), noting potential sensitization risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.